

Boc-Lys(Z)-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Boc-Lys(Z)-OH

Cat. No.: B557102

[Get Quote](#)

In-Depth Technical Guide: Boc-Lys(Z)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on $N\alpha$ -Boc- $N\epsilon$ -Z-L-lysine (**Boc-Lys(Z)-OH**), a critical building block in peptide synthesis. This document outlines its chemical properties, applications, and detailed experimental protocols.

Core Compound Data

Boc-Lys(Z)-OH is a derivative of the amino acid L-lysine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the epsilon-amino group of the side chain is protected by a benzyloxycarbonyl (Z) group. This orthogonal protection scheme is fundamental to its application in controlled, stepwise peptide synthesis.^[1]

The quantitative data for **Boc-Lys(Z)-OH** are summarized in the table below for easy reference.

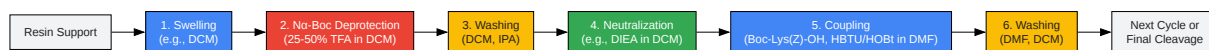
Property	Value	Citations
CAS Number	2389-45-9	[2][3][4]
Molecular Weight	380.44 g/mol	[2][4]
Molecular Formula	C ₁₉ H ₂₈ N ₂ O ₆	[3][4]
Form	White powder	[2]
Storage Temperature	-20°C	[2]

Application in Peptide Synthesis

Boc-Lys(Z)-OH is extensively used in solid-phase peptide synthesis (SPPS), specifically following the Boc/Bzl strategy.[5] The Boc group serves as a temporary protecting group for the N α -amino function, which is removed at each cycle of amino acid addition. The Z group, being more stable to the acidic conditions used for Boc removal, provides semi-permanent protection for the lysine side chain, preventing unwanted side reactions.[1][5]

Logical Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for a single cycle of amino acid incorporation using **Boc-Lys(Z)-OH** in Boc-SPPS.

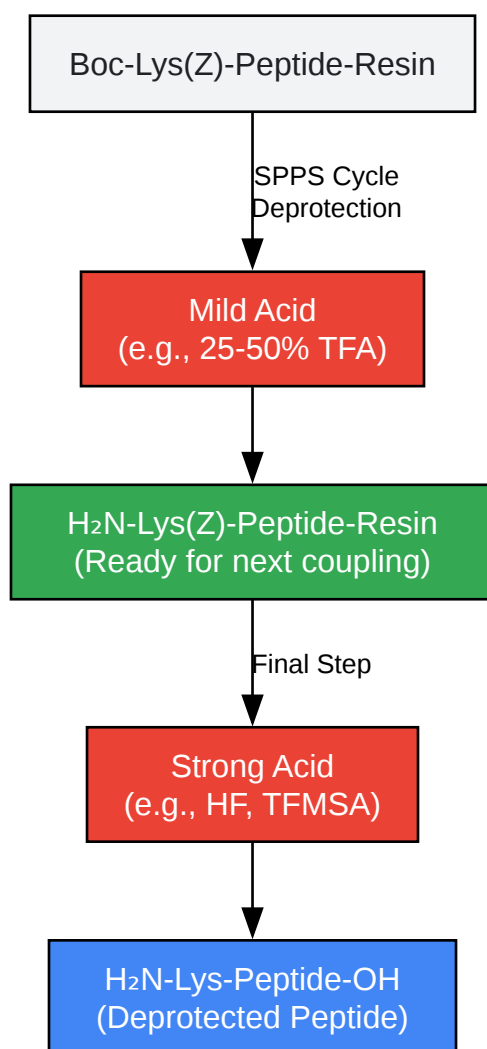


[Click to download full resolution via product page](#)

Caption: General workflow for a single cycle in Boc solid-phase peptide synthesis (SPPS).

Orthogonal Deprotection Scheme

The key to the utility of **Boc-Lys(Z)-OH** is the ability to selectively remove the two protecting groups under different chemical conditions. This is known as an orthogonal protection strategy.



[Click to download full resolution via product page](#)

Caption: Orthogonal deprotection scheme for Boc-Lys(Z) in Boc-SPPS.

Detailed Experimental Protocols

The following are generalized protocols for the use of **Boc-Lys(Z)-OH** in solid-phase peptide synthesis. Researchers should optimize these protocols based on the specific peptide sequence and scale.

Protocol 1: N α -Boc Deprotection during SPPS

This protocol details the removal of the N-terminal Boc group to allow for the coupling of the next amino acid.

- Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 1-2 hours.[5]
- Pre-wash: Perform a short pre-wash with a 50% solution of trifluoroacetic acid (TFA) in DCM for approximately 5 minutes.
- Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the Boc group.[5] If the peptide contains sensitive residues like Cys, Met, or Trp, scavengers such as 0.5% dithioethane (DTE) should be added to the TFA solution.[6][7]
- Washing: Wash the resin thoroughly to remove residual TFA and byproducts. This is typically done with DCM (2x) and isopropanol (IPA) (2x).[5][6]
- Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine. This can be achieved by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2x10 minutes.[6]
- Final Washes: Wash the resin again with DCM to remove excess DIEA before proceeding to the coupling step.

Protocol 2: Coupling of Boc-Lys(Z)-OH

This protocol describes the coupling of **Boc-Lys(Z)-OH** to the deprotected N-terminal of the growing peptide chain on the resin.

- Activation: Activate **Boc-Lys(Z)-OH** by dissolving it with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and an additive like HOBt (1-Hydroxybenzotriazole) in a solvent like N,N-Dimethylformamide (DMF).[5]
- Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a qualitative method like the ninhydrin test.[5]
- Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.[5]

Protocol 3: Final Cleavage and Z-Group Deprotection

This final step cleaves the completed peptide from the resin support and removes the side-chain protecting groups, including the Z group from lysine.

Caution: This procedure often involves highly corrosive and toxic reagents like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) and must be performed in a specialized apparatus with appropriate safety precautions.

- Preparation: Dry the peptide-resin thoroughly under vacuum.
- Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and protecting groups used. A common "low-high" HF procedure involves a two-step process.^[6]
 - Step 1 (Low HF): Treat the resin with a mixture of HF, dimethyl sulfide (DMS), and a scavenger like p-cresol (e.g., in a 25:65:10 ratio) at 0°C for 2 hours. This step removes many side-chain protecting groups under milder S_N2 conditions.
 - Step 2 (High HF): Following the low HF treatment, the DMS is removed, and the peptide-resin is treated with a high concentration of HF (e.g., HF/p-cresol 9:1 v/v) at 0°C for 30-60 minutes. This cleaves the peptide from the resin and removes more robust protecting groups like the Z group.
- Peptide Precipitation and Extraction: After cleavage, the HF is evaporated under a stream of nitrogen. The crude peptide is then precipitated and washed with cold diethyl ether.^[6]
- Purification: The precipitated peptide is dissolved in an appropriate aqueous buffer (e.g., dilute acetic acid) and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fiveable.me [fiveable.me]

- 2. $\geq 98\%$ | Sigma-Aldrich [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- To cite this document: BenchChem. [Boc-Lys(Z)-OH CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557102#boc-lys-z-oh-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com